
3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine is a chemical compound known for its unique structure and properties. It is an organic compound that features a long hexadecyloxy chain attached to a dimethylpropan-1-amine backbone. This compound is of interest in various fields due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine typically involves the reaction of hexadecanol with N,N-dimethylpropan-1-amine under specific conditions. The process begins with the conversion of hexadecanol to hexadecyloxy chloride, which is then reacted with N,N-dimethylpropan-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: The compound is employed in the preparation of vesicles and liposomes for drug delivery systems.
Industry: The compound is utilized in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine involves its interaction with biological membranes. The long hydrophobic chain allows it to embed within lipid bilayers, while the hydrophilic amine group interacts with the aqueous environment. This dual interaction can disrupt membrane integrity, making it useful in drug delivery and antimicrobial applications.
Comparison with Similar Compounds
N,N-Dimethylpropan-1-amine: Lacks the long hydrophobic chain, making it less effective as a surfactant.
Hexadecyloxyethanol: Contains a similar hydrophobic chain but lacks the amine group, limiting its interaction with biological membranes.
Uniqueness: 3-(Hexadecyloxy)-N,N-dimethylpropan-1-amine is unique due to its combination of a long hydrophobic chain and a hydrophilic amine group. This structure imparts it with superior surfactant properties and the ability to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications.
Properties
CAS No. |
496840-78-9 |
|---|---|
Molecular Formula |
C21H45NO |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
3-hexadecoxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C21H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22(2)3/h4-21H2,1-3H3 |
InChI Key |
XBONULTVANIITL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)
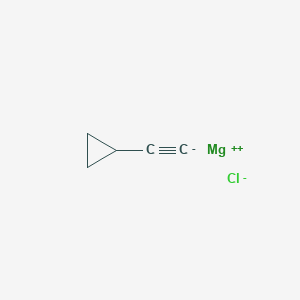
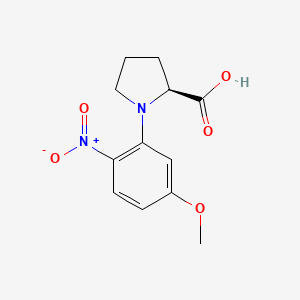
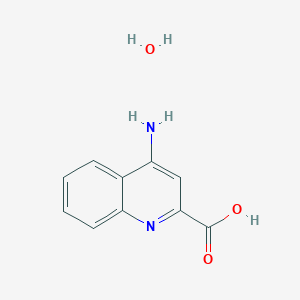
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
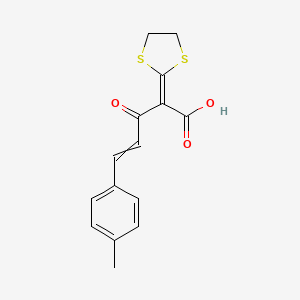

![5-{4-[Bis(2-hydroxyethyl)amino]phenyl}penta-2,4-dienal](/img/structure/B14244169.png)
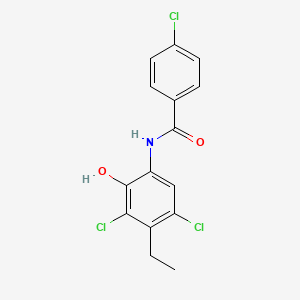
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)


